N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound with the molecular formula C15H14ClF3N2. This compound is characterized by the presence of a benzyl group, a chloro group, an ethyl group, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Functional Groups: The chloro, ethyl, and trifluoromethyl groups are introduced through substitution reactions using reagents such as chlorinating agents, ethylating agents, and trifluoromethylating agents.
Benzylation: The final step involves the benzylation of the amine group using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be functionalized further.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridin-2-amine: Lacks the benzyl and ethyl groups, making it less complex.
N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine: Similar but without the ethyl group.
N-ethyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine: Similar but without the benzyl group.
Uniqueness
N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of all four functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1220028-01-2 |
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Molecular Formula |
C15H14ClF3N2 |
Molecular Weight |
314.73 g/mol |
IUPAC Name |
N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C15H14ClF3N2/c1-2-21(10-11-6-4-3-5-7-11)14-13(16)8-12(9-20-14)15(17,18)19/h3-9H,2,10H2,1H3 |
InChI Key |
UKWHNCSDFFEHNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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